molecular formula C9H10ClNO2 B7851235 2-chloro-N-(3-hydroxyphenyl)propanamide

2-chloro-N-(3-hydroxyphenyl)propanamide

Cat. No.: B7851235
M. Wt: 199.63 g/mol
InChI Key: XWEYYSWPZLLVOO-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxyphenyl)propanamide is a chloro-substituted propanamide derivative featuring a 3-hydroxyphenyl group attached to the amide nitrogen. The hydroxyl group at the 3-position of the phenyl ring may enhance solubility and enable hydrogen bonding, making it valuable in drug design or material science applications .

Properties

IUPAC Name

2-chloro-N-(3-hydroxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(10)9(13)11-7-3-2-4-8(12)5-7/h2-6,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEYYSWPZLLVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 2-chloro-N-(3-hydroxyphenyl)propanamide with structurally related chloro-propanamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
This compound C₉H₁₀ClNO₂ ~199.63 (estimated) 3-hydroxyphenyl, chloro at C2 Potential API intermediate; hydroxyl group may improve solubility and bioactivity.
2-Chloro-N-(4-methylphenyl)propanamide (CNMP) C₁₀H₁₂ClNO 197.66 4-methylphenyl, chloro at C2 Key starting material for α-thio-β-chloroacrylamides; used in continuous crystallization processes.
3-Chloro-N-(2-hydroxyphenyl)propanamide C₉H₁₀ClNO₂ 199.63 2-hydroxyphenyl, chloro at C3 Structural isomer; hydroxyl position alters hydrogen-bonding capacity.
2-Chloro-N-(3-chloro-4-methylphenyl)propanamide C₁₀H₁₁Cl₂NO 232.11 3-chloro-4-methylphenyl, chloro at C2 Dichloro derivative; likely used in agrochemical or polymer synthesis.
2-Chloro-N-(6-cyanopyridin-3-yl)propanamide C₉H₈ClN₂O 200.63 6-cyano-pyridinyl, chloro at C2 mTOR inhibitor; alleviates ulcerative colitis symptoms in mice via autophagy inhibition.

Physicochemical Properties

  • Solubility: The 3-hydroxyphenyl group in the target compound may improve aqueous solubility compared to non-polar analogs like CNMP .
  • Crystallinity : CNMP exhibits temperature-dependent crystallinity in toluene, forming needle-like crystals at 0°C . The hydroxyl group in the target compound could influence crystal packing and polymorphism.

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